3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine with the molecular formula C14H13N3. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is the phosphatidylinositol 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
This compound acts as an inhibitor of the PI3K signaling pathway . By inhibiting this pathway, the compound can interfere with cellular processes such as cell growth and survival, potentially leading to the death of cancer cells .
Biochemical Pathways
The compound’s action on the PI3K pathway affects several downstream effects. The PI3K pathway is involved in a wide range of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway can therefore have a broad impact on cellular function.
Pharmacokinetics
The compound’s molecular weight (22327 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of the PI3K pathway by this compound can lead to the death of cancer cells . In vitro anticancer assays have shown that similar compounds can exhibit submicromolar inhibitory activity against various tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free synthesis or the use of green chemistry principles to minimize environmental impact. These methods may include the use of microwave irradiation or ultrasonic waves to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
- 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Uniqueness
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDTOSRJXNYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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